molecular formula C9H13BrN2OS B12073848 4-Bromo-5-butylthiophene-2-carbohydrazide

4-Bromo-5-butylthiophene-2-carbohydrazide

Cat. No.: B12073848
M. Wt: 277.18 g/mol
InChI Key: DWPCIBSXOJNOHT-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Thiophene (B33073) Heterocycles in Organic Chemistry

The story of thiophene begins in 1882, when it was discovered by Victor Meyer as an impurity in benzene (B151609) derived from coal tar. nih.govbritannica.com This five-membered aromatic heterocycle, with the formula C₄H₄S, exhibits properties remarkably similar to benzene, a phenomenon known as bioisosterism. nih.govwikipedia.org This similarity allows for the substitution of a benzene ring with a thiophene ring in many biologically active compounds without a loss of activity. wikipedia.org

Historically, thiophene chemistry has been integral to the development of synthetic organic chemistry. numberanalytics.com In contemporary science, thiophene derivatives are indispensable building blocks. They are found in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, highlighting their role in medicinal chemistry. nih.govrsc.orgresearchgate.net Beyond pharmaceuticals, thiophenes are crucial in materials science for creating organic semiconductors, conductive polymers, and components for organic light-emitting diodes (OLEDs), owing to their excellent electronic properties and stability. researchgate.netnumberanalytics.comresearchgate.net

The Carbohydrazide (B1668358) Functionality as a Versatile Synthon in Organic Synthesis

The carbohydrazide group, characterized by a hydrazine (B178648) moiety attached to a carbonyl group (-CONHNH₂), is a highly versatile functional group in organic synthesis. chemicalbook.com Hydrazides are valuable synthons, or building blocks, for constructing a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves often associated with significant biological activities. mdpi.comajgreenchem.comajgreenchem.com

The synthesis of carbohydrazides is commonly achieved through the hydrazinolysis of corresponding carboxylic esters, a method that generally proceeds with good yields. chemicalbook.comajgreenchem.com The reactivity of the carbohydrazide moiety allows it to undergo condensation reactions with various electrophiles, such as aldehydes, ketones, and isothiocyanates, to form hydrazones and other complex derivatives. ajgreenchem.comajgreenchem.com This reactivity makes carbohydrazides key intermediates in the synthesis of novel compounds for various chemical and pharmaceutical research areas. chemicalbook.commdpi.com

Strategic Importance of Halogenation (e.g., Bromination) in Thiophene Chemistry

Halogenation, particularly bromination, is a fundamentally important transformation in thiophene chemistry. iust.ac.ir Thiophene is highly reactive towards electrophilic substitution, with halogenation occurring much more readily than in benzene. iust.ac.irpharmaguideline.com The introduction of a bromine atom onto the thiophene ring serves several strategic purposes.

Firstly, a bromo-substituent acts as a versatile synthetic handle. Bromothiophenes are key precursors in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Kumada reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.netjcu.edu.au This allows for the attachment of various other functional groups, including alkyl and aryl moieties, to the thiophene core. jcu.edu.au

Secondly, the position of the bromine atom can direct further substitutions on the ring. For instance, 2-bromothiophene (B119243) can be used to synthesize a variety of 5-substituted derivatives. sigmaaldrich.com Furthermore, the presence of a bromine atom can influence the electronic properties of the thiophene ring, which in turn can modulate the reactivity and biological activity of the molecule. acs.org The direct bromination of thiophene typically yields 2-bromothiophene or 2,5-dibromothiophene, while the synthesis of isomers like 3-bromothiophene (B43185) requires multi-step procedures. wikipedia.orgwikipedia.org

The Role of Alkyl Substituents in Modulating Molecular Properties and Reactivity

Alkyl groups are fundamental substituents in organic chemistry that can significantly influence a molecule's physical and chemical properties. omicsonline.org When attached to an aromatic ring like thiophene, an alkyl group, such as a butyl chain, can exert its influence through several mechanisms.

Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. libretexts.orglibretexts.org This pushing of electron density into the thiophene ring can increase its nucleophilicity, making it more reactive towards electrophiles. libretexts.org

Steric Effects: The size and bulk of an alkyl group can introduce steric hindrance, which is the repulsion between non-bonding groups that are in close proximity. youtube.comyoutube.com This can influence the regioselectivity of reactions by blocking access to certain positions on the thiophene ring. libretexts.orgyoutube.com For instance, a bulky alkyl group at the 5-position might favor substitution at the 3-position over the sterically hindered 4-position.

Physicochemical Properties: The hydrophobic nature of alkyl chains can significantly impact a molecule's solubility and lipophilicity. omicsonline.org Increasing the length of an alkyl chain generally decreases water solubility and can enhance a molecule's ability to cross lipid membranes, a key consideration in the design of bioactive compounds. omicsonline.orgnih.gov

Scope and Objectives of Research on 4-Bromo-5-butylthiophene-2-carbohydrazide within Advanced Chemical Science

While specific research dedicated exclusively to this compound is not widely documented in publicly available literature, the objectives for synthesizing such a molecule can be inferred from the known roles of its constituent parts. The research scope for this compound would likely be centered on its use as a highly functionalized intermediate for the synthesis of more complex molecules.

The primary objectives would likely include:

Exploring New Synthetic Methodologies: Developing and optimizing synthetic routes to this specific polysubstituted thiophene. The presence of ortho-bromo and -butyl groups presents a unique synthetic challenge.

Creation of Compound Libraries: Using the carbohydrazide and bromo functionalities as reactive sites to generate a library of novel thiophene derivatives. impactfactor.org The carbohydrazide can be reacted to form various heterocycles, while the bromine atom allows for cross-coupling reactions. nih.govnih.gov

Investigation as a Molecular Scaffold: Studying the potential of the core structure as a scaffold for developing new materials or pharmacologically active agents. nih.govresearchgate.net The combination of the electron-rich thiophene ring, the lipophilic butyl group, and the hydrogen-bonding capabilities of the carbohydrazide moiety provides a framework with diverse interaction potential. nih.gov

Data Tables

Table 1: Properties of Thiophene and Related Compounds

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C)
Thiophene C₄H₄S 84.14 84 -38
Benzene C₆H₆ 78.11 80.1 5.5
2-Bromothiophene C₄H₃BrS 163.03 153.5 -10
3-Bromothiophene C₄H₃BrS 163.03 150-158 -10
Carbohydrazide CH₆N₄O 90.08 - 153-154

Data sourced from multiple references. wikipedia.orgwikipedia.orgwikipedia.org

Table 2: Common Synthetic Reactions Involving Functional Groups of the Target Compound

Functional Group Reaction Type Reagents/Conditions Product Type Reference
Thiophene Electrophilic Bromination Bromine (Br₂), often in a solvent like acetic acid Bromothiophene iust.ac.ir
Bromo-Aromatic Suzuki Coupling Aryl boronic acid, Pd catalyst, Base Biaryl compound jcu.edu.au
Bromo-Aromatic Stille Coupling Organostannane, Pd catalyst Coupled organic compound jcu.edu.au
Carboxylic Ester Hydrazinolysis Hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in alcohol Carbohydrazide chemicalbook.comajgreenchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13BrN2OS

Molecular Weight

277.18 g/mol

IUPAC Name

4-bromo-5-butylthiophene-2-carbohydrazide

InChI

InChI=1S/C9H13BrN2OS/c1-2-3-4-7-6(10)5-8(14-7)9(13)12-11/h5H,2-4,11H2,1H3,(H,12,13)

InChI Key

DWPCIBSXOJNOHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(S1)C(=O)NN)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 5 Butylthiophene 2 Carbohydrazide and Analogous Derivatives

Approaches to Constructing the Substituted Thiophene (B33073) Core

Regioselective Bromination of Thiophene Derivatives

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are key intermediates in organic synthesis. nih.gov The regioselectivity of this reaction on a substituted thiophene ring is governed by the electronic and steric nature of the substituents already present. nih.govechemi.com For a precursor such as 5-butylthiophene-2-carboxamide or a similar derivative, the electron-donating, activating butyl group at the C5 position and the deactivating group at the C2 position would direct the incoming electrophile (bromine) to the C4 position. mdpi.com

A common procedure involves dissolving the substituted thiophene in a suitable solvent like chloroform (B151607) or acetic acid and then adding a brominating agent. mdpi.com Various brominating reagents can be employed, with the choice depending on the reactivity of the thiophene substrate and the desired selectivity. nih.gov

Table 1: Reagents for Regioselective Bromination

Brominating ReagentSolventConditionsReference
Bromine (Br₂)Acetic Acid / ChloroformIce cold to 50 °C mdpi.com
N-Bromosuccinimide (NBS)Acetonitrile / Silica GelRoom Temperature nih.gov
Copper(II) BromideMethanol (B129727)- nih.gov
Tetrabutylammonium TribromideDichloromethane- orgsyn.org

For instance, the bromination of 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide with bromine in chloroform and acetic acid yields the 4-bromo derivative, demonstrating the directing effect of the substituents. mdpi.com This regioselectivity is crucial for the successful synthesis of the target compound. mdpi.com

Introduction of Butyl Chains onto the Thiophene Ring System

The introduction of an alkyl chain, such as a butyl group, onto the thiophene ring can be accomplished through several methods. One of the most common is the Friedel-Crafts acylation, followed by reduction. organic-chemistry.org

The Friedel-Crafts acylation involves reacting the thiophene derivative with an acyl chloride (e.g., butyryl chloride) or an anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). organic-chemistry.orggoogle.com This reaction typically shows a high preference for acylation at the C2 or C5 position if they are unsubstituted, due to the higher stability of the resulting intermediate. echemi.com Once the acyl group is in place, it can be reduced to the corresponding alkyl chain (a butyl group in this case) via methods such as the Wolff-Kishner or Clemmensen reduction. organic-chemistry.org

Table 2: Example of Friedel-Crafts Acylation of Thiophene

ReactantsCatalystSolventConditionsReference
Thiophene, Succinyl chlorideEtAlCl₂Dichloromethane (CH₂Cl₂)0 °C, 2 hours asianpubs.org

Alternatively, direct alkylation can be achieved. One method involves the lithiation of the thiophene ring using a strong base like n-butyllithium (n-BuLi), followed by reaction with an alkyl halide, such as propyl bromide or butyl bromide. mdpi.com For example, 2-propylthiophene (B74554) can be synthesized by treating thiophene with n-BuLi at -78 °C, followed by the addition of propyl bromide. mdpi.com

Formation of the Thiophene-2-carbohydrazide (B147627) Moiety

The final key structural feature of the target molecule is the carbohydrazide (B1668358) group (-CONHNH₂). This moiety is typically formed in a two-step process starting from the corresponding carboxylic acid: esterification followed by hydrazinolysis.

Esterification Precursors to Hydrazide Synthesis

The conversion of a carboxylic acid to an ester is a standard and essential step to create a more reactive precursor for hydrazinolysis. The Fischer esterification is a widely used method, which involves reacting the carboxylic acid with an excess of an alcohol (such as methanol or ethanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible equilibrium-driven process. masterorganicchemistry.com To drive the reaction to completion, either the alcohol is used in large excess, or the water formed during the reaction is removed, for example, by azeotropic distillation. masterorganicchemistry.com

Another method involves using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol. nih.gov

Table 3: Common Esterification Methods

MethodReagentsConditionsReference
Fischer EsterificationAlcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄)Reflux masterorganicchemistry.com
DCC/DMAP CouplingAlcohol, DCC, DMAPRoom Temperature nih.gov

Hydrazinolysis Protocols for Carbohydrazide Formation

The final step in forming the carbohydrazide is the hydrazinolysis of the ester precursor. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695). The mixture is typically heated under reflux for several hours to drive the reaction to completion. This nucleophilic acyl substitution reaction replaces the alkoxy group (-OR) of the ester with the hydrazinyl group (-NHNH₂). This method is generally efficient and provides the desired carbohydrazide in good yield.

Convergent and Linear Synthesis Strategies for 4-Bromo-5-butylthiophene-2-carbohydrazide

The assembly of a molecule like this compound can be approached through either a linear or a convergent synthesis. differencebetween.compediaa.com

A linear synthesis involves a sequential, step-by-step modification of a starting material. differencebetween.compediaa.com For the target molecule, a plausible linear route would be:

Alkylation: Start with thiophene-2-carboxylic acid and introduce the butyl group at the 5-position, likely via Friedel-Crafts acylation with butyryl chloride followed by a Wolff-Kishner reduction.

Bromination: Perform a regioselective bromination of the resulting 5-butylthiophene-2-carboxylic acid. The activating butyl group and deactivating carboxylic acid group would direct the bromine to the 4-position.

Esterification: Convert the 4-bromo-5-butylthiophene-2-carboxylic acid into its ethyl or methyl ester. masterorganicchemistry.com

Hydrazinolysis: React the ester with hydrazine hydrate to yield the final product, this compound.

For this specific target, a fully convergent approach is less common. However, a semi-convergent strategy could be envisioned where a pre-functionalized thiophene ring is prepared. For example, one could synthesize 4,5-dibromothiophene-2-carboxylic acid and then selectively couple the butyl group at the 5-position using a Suzuki or similar cross-coupling reaction, followed by esterification and hydrazinolysis. This approach, however, adds complexity in achieving selective coupling. Given the straightforward nature of electrophilic substitution on the thiophene ring, a well-planned linear synthesis is often the more practical and commonly employed strategy for this class of compounds.

Advanced Synthetic Techniques for Optimized Yields and Purity

The efficient synthesis of this compound and its analogs is critical for their application in further chemical and medicinal research. Traditional methods for preparing carbohydrazides often involve the hydrazinolysis of corresponding carboxylic acid esters. While effective, these methods can sometimes be inefficient. Modern synthetic chemistry has focused on developing more direct, high-yield, and high-purity routes from carboxylic acids, utilizing activating agents to facilitate the formation of the hydrazide moiety under mild conditions.

One of the most effective advanced techniques for synthesizing thiophenecarbohydrazides involves the activation of the parent thiophenecarboxylic acid. hhu.de This method bypasses the need for initial esterification and proceeds through a highly reactive intermediate, leading to excellent yields and high purity of the final product. The process can be broken down into two key steps: the formation of an activated ester and the subsequent reaction with hydrazine.

A notable example of this is the synthesis of 5-bromo-2-thiophenecarbohydrazide, an analogue of the target compound, which demonstrates a highly efficient pathway applicable to substituted thiophenes. hhu.de The synthesis utilizes dicyclohexylcarbodiimide (B1669883) (DCCI) as a coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to form an activated ester of the starting 5-bromo-2-thiophenecarboxylic acid. This activated intermediate readily reacts with hydrazine to afford the desired carbohydrazide in a yield exceeding 90%. hhu.de The reaction is carried out under mild conditions, which helps to minimize side reactions and simplify purification.

The general scheme for this advanced synthetic approach is as follows:

Activation: The thiophenecarboxylic acid derivative is reacted with DCCI in the presence of HOBt. DCCI facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable and reactive HOBt-activated ester.

Hydrazinolysis: The activated ester is then treated directly with hydrazine hydrate. The hydrazine readily displaces the HOBt group to form the stable carbohydrazide.

This DCCI/HOBt-mediated coupling represents a significant improvement over older methods that require the initial formation of highly reactive and often unstable acid chlorides or anhydrides. hhu.de The high yields achievable with this technique are a key advantage for producing valuable and complex molecules.

Below is a table summarizing the findings for the synthesis of thiophenecarbohydrazide derivatives using an activated ester method.

Starting MaterialReagentsProductYield (%)Reference
2-Thiophenecarboxylic acidDCCI, HOBt, Hydrazine2-Thiophenecarbohydrazide>90 hhu.de
5-Bromo-2-thiophenecarboxylic acidDCCI, HOBt, Hydrazine5-Bromo-2-thiophenecarbohydrazide>90 hhu.de

The synthesis of the specific this compound would logically follow this optimized protocol. The synthesis would commence with the corresponding 4-bromo-5-butylthiophene-2-carboxylic acid, which would then be subjected to the same DCCI/HOBt activation and subsequent hydrazinolysis to yield the final product. The robustness of this method with substituted thiophenes, such as the bromo-derivative, strongly suggests its applicability for producing the 4-bromo-5-butyl variant with similarly high yield and purity. hhu.de

Further advancements in optimizing the synthesis of thiophene derivatives, which can serve as precursors, include various metal-catalyzed cross-coupling reactions and regioselective cyclization strategies. bohrium.com For complex substitution patterns, these modern methods provide efficient routes to the required carboxylic acid starting materials. Additionally, computational studies using methods like Density Functional Theory (DFT) are increasingly being used to predict reaction outcomes and optimize molecular geometries, which can indirectly contribute to developing more efficient synthetic pathways. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 5 Butylthiophene 2 Carbohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 4-Bromo-5-butylthiophene-2-carbohydrazide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

Although specific experimental data for this compound is not publicly available in the referenced literature, we can predict the expected spectral features based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton on the thiophene (B33073) ring, the protons of the butyl chain, and the protons of the hydrazide group.

The single proton on the thiophene ring (H-3) would likely appear as a singlet in the aromatic region, typically between δ 7.0 and 8.0 ppm. Its precise chemical shift would be influenced by the electronic effects of the adjacent bromo and carbohydrazide (B1668358) substituents.

The aliphatic protons of the butyl group would present as a set of coupled multiplets in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the thiophene ring (α-CH₂) would be expected to resonate as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) would likely appear as a multiplet, and the terminal methyl group (δ-CH₃) would be a triplet.

The hydrazide moiety contains two types of protons: the NH and NH₂ protons. These protons are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. Typically, the NH proton might appear as a broad singlet, while the NH₂ protons could also present as a broad singlet.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Thiophene-H37.0 - 8.0s (singlet)
Butyl-α-CH₂2.5 - 3.0t (triplet)
Butyl-β,γ-(CH₂)₂1.3 - 1.8m (multiplet)
Butyl-δ-CH₃0.8 - 1.0t (triplet)
Hydrazide-NHVariablebr s (broad singlet)
Hydrazide-NH₂Variablebr s (broad singlet)

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The thiophene ring would exhibit four signals in the aromatic region (typically δ 100-150 ppm). The carbon atom bearing the bromine (C-4) would be significantly influenced by the heavy atom effect of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbons directly attached to the sulfur atom (C-2 and C-5) and the remaining carbon (C-3) will have distinct chemical shifts.

The carbonyl carbon (C=O) of the hydrazide group is expected to be the most downfield signal in the spectrum, typically appearing in the range of δ 160-175 ppm, a characteristic feature of carbohydrazides. ucl.ac.uk

The four carbon atoms of the butyl chain would resonate in the aliphatic region of the spectrum (δ 10-40 ppm). The chemical shifts would decrease as the distance from the electron-withdrawing thiophene ring increases.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Thiophene-C2140 - 150
Thiophene-C3120 - 130
Thiophene-C4110 - 120
Thiophene-C5135 - 145
Carbonyl-C=O160 - 175
Butyl-α-C30 - 40
Butyl-β-C20 - 30
Butyl-γ-C20 - 30
Butyl-δ-C10 - 15

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, it would show correlations between the adjacent methylene and methyl protons of the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of the protonated carbons, such as those in the butyl chain and the C-3 of the thiophene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of Thiophene Ring Vibrational Modes

The thiophene ring has several characteristic vibrational modes. The C-H stretching vibration of the lone aromatic proton would be expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibrations are usually found in the lower frequency region of the spectrum.

Characterization of Carbonyl and Hydrazide Group Frequencies

The carbohydrazide functional group gives rise to several distinct and informative vibrational bands.

The C=O stretching vibration (Amide I band) is one of the most intense and characteristic bands in the IR spectrum and is expected to appear in the range of 1680-1630 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

The N-H stretching vibrations of the hydrazide group would be observed in the high-frequency region, typically between 3400 and 3200 cm⁻¹. The NH₂ group would show two bands (asymmetric and symmetric stretching), while the NH group would show a single band.

The N-H bending vibration (Amide II band) is another characteristic absorption, usually found in the 1650-1550 cm⁻¹ region. The C-N stretching vibration would also be present in the fingerprint region of the spectrum.

Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
N-H (Hydrazide)Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching2960 - 2850
C=O (Carbonyl)Stretching (Amide I)1680 - 1630
N-H (Hydrazide)Bending (Amide II)1650 - 1550
C=C (Thiophene)Stretching1600 - 1400
C-NStretching1400 - 1200
C-BrStretching700 - 500

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the C=C and C-S bonds of the thiophene ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. For a molecule like this compound, soft ionization techniques are particularly valuable.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of polar and thermally labile molecules, minimizing fragmentation during the ionization process and typically yielding a prominent pseudo-molecular ion peak. nih.govupce.cz

Electrospray Ionization (ESI) is ideal for polar compounds and generates ions directly from a solution. For this compound, which possesses a polar carbohydrazide group, positive ion ESI would likely produce the protonated molecule, [M+H]⁺. The high sensitivity of modern mass spectrometers allows for analysis from very low concentrations, typically in the low µM range. rsc.org The isotopic pattern of the [M+H]⁺ ion would be crucial for confirming the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

A comparison of the applicability of these techniques is summarized in the table below.

Ionization TechniqueAnalyte RequirementsTypical Ions FormedAdvantages for this compound
Electrospray Ionization (ESI) Polar, soluble[M+H]⁺, [M+Na]⁺Suitable for the polar carbohydrazide moiety; soft ionization preserves the molecular ion.
Atmospheric Pressure Chemical Ionization (APCI) Thermally stable, less polar[M+H]⁺, M⁺•Effective for the heterocyclic thiophene core; accommodates a wider range of solvents. upce.czcreative-proteomics.com

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the isolated pseudo-molecular ion, provide key structural information. The fragmentation patterns of this compound would be influenced by the stability of the resulting fragments, governed by the different functional groups present.

The fragmentation of ions generated by ESI can be categorized as either charge retention or charge migration fragmentations. rsc.org For this compound, key fragmentation pathways would likely involve the cleavage of the carbohydrazide side chain and fragmentation of the thiophene ring.

Potential diagnostic fragment ions are proposed in the following table, based on the fragmentation patterns of similar structures like other thiophene derivatives and compounds containing hydrazide moieties. nih.govlew.rolibretexts.org

Proposed Fragment Ion (m/z)Structure/OriginSignificance
[M - NH₂NH]⁺ Loss of the terminal hydrazine (B178648) groupConfirms the presence of the carbohydrazide moiety.
[M - C₄H₉]⁺ Loss of the butyl groupIndicates the presence and location of the butyl substituent.
[Thiophene-C=O]⁺ Cleavage of the N-N bond in the hydrazideA common fragmentation for acyl hydrazines, points to the core structure.
[Br-Thiophene-C₄H₉]⁺ Cleavage of the bond between the thiophene ring and the carbonyl groupProvides evidence for the substituted thiophene ring.
[C₄H₃S]⁺ Thiophene cationA characteristic fragment for thiophene-containing compounds. nist.gov

The presence of the bromine atom would be evident in the isotopic distribution of all bromine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to be influenced by the thiophene ring, the bromine atom, the butyl group, and the carbohydrazide moiety.

Thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to a π-π* transition. nii.ac.jp The substituents on the thiophene ring are known to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band. nii.ac.jprsc.org The spectrum of a substituted thiophene is also expected to show n-π* transitions, typically at longer wavelengths and with lower intensity. researchgate.net

The expected electronic transitions and their approximate absorption maxima for this compound are summarized below, based on data for analogous compounds. nii.ac.jpacs.org

Electronic TransitionChromophoreExpected λmax (nm)Notes
π → π Conjugated system of the thiophene ring and carbonyl group~250-300This is the main absorption band and is sensitive to substitution. The bromo and butyl groups will influence the exact position.
n → π Carbonyl group (C=O) and sulfur heteroatom~300-350This transition is typically weaker than the π → π* transition and may appear as a shoulder on the main absorption band.

The bromine atom, being an auxochrome, is expected to cause a red shift in the absorption maxima due to its electron-donating resonance effect and the extension of the conjugated system. The electron-withdrawing nature of the carbohydrazide group will also significantly influence the electronic structure and the resulting UV-Vis spectrum.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture (if applicable to analogous compounds)

While a crystal structure for this compound itself is not publicly available, analysis of the crystal structures of analogous compounds can provide valuable insights into its likely solid-state molecular architecture. Studies on bromo-substituted thiophenes and other thiophene derivatives reveal common packing motifs and intermolecular interactions. researchgate.netresearchgate.netnih.gov

The molecular geometry is expected to be nearly planar, at least with respect to the thiophene ring. The butyl group, being flexible, may adopt various conformations. The crystal packing is likely to be influenced by a combination of intermolecular interactions.

Type of InteractionInvolving GroupsExpected Impact on Crystal Structure
Hydrogen Bonding The N-H and C=O groups of the carbohydrazide moietyThese are strong interactions that are likely to dominate the crystal packing, forming chains or sheets of molecules.
Halogen Bonding Bromine atomThe bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen.
π-π Stacking Thiophene ringsAromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. researchgate.net
van der Waals Forces Butyl groupsThese weaker forces will also play a role in the overall packing, particularly in the regions of the aliphatic chains.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal, influencing physical properties such as melting point and solubility. The presence of the bulky butyl group may lead to a herringbone arrangement in the crystal packing, which has been observed in other substituted thiophenes. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Butylthiophene 2 Carbohydrazide

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is the standard method for investigating the geometry and electronic properties of thiophene (B33073) derivatives and other organic compounds.

Optimization of Ground-State Geometries and Conformational Landscape

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as its ground-state geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical geometry optimization would be performed. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Due to the flexible butyl chain and the carbohydrazide (B1668358) group, 4-Bromo-5-butylthiophene-2-carbohydrazide can exist in several different spatial arrangements, or conformations. A full conformational analysis would be necessary to identify the global minimum energy structure, which is the most stable conformer, as well as other low-energy conformers that might co-exist.

Hypothetical Data Table for Optimized Geometry: This table illustrates the kind of data a DFT optimization would provide. The values are placeholders and not based on an actual calculation for the title compound.

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.23
Bond Length (Å)N-N1.39
Bond Length (Å)C-Br1.88
Bond Angle (°)O=C-N122.5
Dihedral Angle (°)C(thiophene)-C(carbonyl)-N-N180.0

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited.

Hypothetical Data Table for FMO Analysis: This table illustrates the kind of data an FMO analysis would provide. The values are placeholders.

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.25
Energy Gap (ΔE)5.25

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate different electrostatic potential values:

Red: Regions of high electron density and negative potential, typically associated with lone pairs on electronegative atoms (like oxygen). These are sites susceptible to electrophilic attack.

Blue: Regions of low electron density and positive potential, usually found around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a strongly negative potential around the carbonyl oxygen and a positive potential around the N-H protons of the hydrazide group, identifying these as the primary sites for intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies derived from DFT calculations, a suite of quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more detailed picture than the HOMO-LUMO gap alone. Key descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Corresponds to the resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These parameters are crucial for understanding the molecule's behavior in chemical reactions and for designing new molecules with desired reactivity profiles.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations allow for the exploration of a molecule's behavior over time. An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal how the molecule moves, flexes, and folds. This is particularly important for understanding the flexibility of the butyl chain and how the molecule might change its shape to interact with a biological target, such as an enzyme's active site.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule, aiding in the interpretation of experimental NMR spectra.

IR (Infrared): DFT calculations can compute the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These theoretical frequencies help in assigning the peaks observed in an experimental IR spectrum. For instance, the characteristic C=O and N-H stretching frequencies of the carbohydrazide group would be identified.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. This allows for the calculation of the maximum absorption wavelength (λmax), which provides insight into the molecule's electronic conjugation and color.

The absence of specific published data on this compound highlights an opportunity for future research to characterize this compound and contribute valuable information to the field of medicinal and materials chemistry.

As of the current date, there is no publicly available scientific literature detailing the computational chemistry and theoretical investigations specifically focused on This compound . Extensive searches for molecular docking studies, ligand-target binding propensity analyses, and other computational explorations of this particular compound have not yielded any specific research findings.

The scientific community relies on published research to understand the molecular interactions and potential therapeutic applications of chemical compounds. In the absence of such studies on this compound, it is not possible to provide detailed information, data tables, or research findings regarding its ligand-target binding propensities as per the requested outline.

While research exists for structurally related compounds containing thiophene, bromo, or carbohydrazide moieties, the unique three-dimensional structure and electronic properties of this compound mean that its interactions with biological targets would be specific. Extrapolating data from other molecules would be scientifically unsound.

Therefore, the section on "Computational Exploration of Molecular Interactions: Ligand-Target Binding Propensities (e.g., via Molecular Docking)" for this compound cannot be completed at this time due to a lack of available research data.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 5 Butylthiophene 2 Carbohydrazide

Reactions Centered on the Carbohydrazide (B1668358) Functionality

The carbohydrazide moiety (-CONHNH₂) is a highly reactive functional group, serving as a key precursor for the synthesis of numerous heterocyclic systems and Schiff bases. Its reactivity is characterized by the nucleophilicity of the terminal amino group (-NH₂).

The most characteristic reaction of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones, also known as Schiff bases. mdpi.comnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Table 1: Examples of Hydrazone Synthesis from 4-Bromo-5-butylthiophene-2-carbohydrazide

Carbonyl CompoundStructure of Carbonyl CompoundResulting Hydrazone Product NameGeneral Reaction Conditions
BenzaldehydeC₆H₅CHON'-Benzylidene-4-bromo-5-butylthiophene-2-carbohydrazideEthanol (B145695), reflux, cat. Acetic Acid
4-Chlorobenzaldehyde4-Cl-C₆H₄CHO4-Bromo-N'-(4-chlorobenzylidene)-5-butylthiophene-2-carbohydrazideEthanol, reflux, cat. Acetic Acid
AcetophenoneC₆H₅C(O)CH₃4-Bromo-5-butyl-N'-(1-phenylethylidene)thiophene-2-carbohydrazideEthanol, reflux, cat. Acetic Acid
CyclohexanoneC₆H₁₀O4-Bromo-5-butyl-N'-(cyclohexylidene)thiophene-2-carbohydrazideMethanol (B129727), reflux

The hydrazide and its derived hydrazone functionalities are pivotal intermediates for the synthesis of a variety of five-membered heterocyclic rings. zenodo.org These cyclocondensation reactions significantly expand the chemical diversity accessible from the parent carbohydrazide.

1,3,4-Oxadiazoles: this compound can be cyclized to form 2-(4-Bromo-5-butylthiophen-2-yl)-1,3,4-oxadiazole derivatives. A common method involves dehydration using reagents like acetic anhydride (B1165640) or phosphorus oxychloride. Alternatively, the hydrazones derived from the carbohydrazide can undergo oxidative cyclization with reagents such as chloramine-T or iron(III) chloride to yield substituted 1,3,4-oxadiazoles.

1,2,4-Triazoles: The carbohydrazide can serve as a building block for 1,2,4-triazole rings. For instance, reaction with isothiocyanates produces a thiosemicarbazide intermediate, which can then be cyclized in the presence of a base (like sodium hydroxide) to afford a triazole-thione.

1,3-Thiazolidinones: The hydrazones (Schiff bases) formed from this compound are key precursors for 1,3-thiazolidinones. nih.gov This is typically achieved through a cyclocondensation reaction between the hydrazone and a mercapto-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). The reaction involves the attack of the thiol group on the imine carbon of the hydrazone, followed by intramolecular cyclization.

Table 2: Cyclocondensation Reactions of this compound Derivatives

Starting MaterialReagent(s)Resulting Heterocyclic Scaffold
This compoundAcetic Anhydride5-(4-Bromo-5-butylthiophen-2-yl)-2-methyl-1,3,4-oxadiazole
This compound1. Phenyl isothiocyanate 2. NaOH (aq), reflux5-(4-Bromo-5-butylthiophen-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
N'-Benzylidene-4-bromo-5-butylthiophene-2-carbohydrazideThioglycolic Acid (HSCH₂COOH)2-(4-Bromo-5-butylthiophen-2-yl)-N-(2-phenyl-4-oxothiazolidin-3-yl)amide

Transformations Involving the Bromine Substituent

The bromine atom attached to the thiophene (B33073) ring at the 4-position is a versatile handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

The bromine atom on the electron-rich thiophene ring is well-suited for participation in palladium-catalyzed cross-coupling reactions. nih.govjcu.edu.au The Suzuki-Miyaura reaction is a particularly powerful tool for forming new carbon-carbon bonds by coupling the bromo-thiophene with an organoboron compound, such as a boronic acid or boronic ester. researchgate.net

This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., Na₂CO₃, K₂CO₃, or CsF), and a solvent system (e.g., toluene, dioxane, or DMF, often with water). jcu.edu.aumdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com This methodology allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position of the thiophene ring.

Table 3: Suzuki-Miyaura Cross-Coupling of this compound

Boronic Acid/EsterExpected Product NameTypical Catalyst/Base System
Phenylboronic Acid5-Butyl-4-phenylthiophene-2-carbohydrazidePd(PPh₃)₄ / Na₂CO₃
Pyridine-3-boronic Acid5-Butyl-4-(pyridin-3-yl)thiophene-2-carbohydrazidePd(dppf)Cl₂ / K₂CO₃
Vinylboronic acid pinacol ester5-Butyl-4-vinylthiophene-2-carbohydrazidePd(OAc)₂ / SPhos / K₃PO₄

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on the this compound ring is generally challenging. The thiophene ring is an electron-rich aromatic system, which disfavors attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule. Therefore, reactions involving the displacement of the bromine by common nucleophiles like alkoxides, amines, or cyanides are not expected to proceed under standard conditions.

Reactivity of the Thiophene Ring System

The thiophene ring itself is an aromatic heterocycle with reactivity that resembles benzene (B151609), though it is generally more reactive towards electrophilic substitution. However, in this compound, the ring is already heavily substituted. The remaining hydrogen at the 3-position is sterically hindered and electronically influenced by the adjacent bromo and carbohydrazide groups.

Further electrophilic substitution (e.g., nitration, acylation) would be difficult to achieve selectively and may require harsh conditions that could affect the existing functional groups. The directing effects of the current substituents are complex: the butyl group is an ortho-para director (activating), while the bromo (deactivating) and carbohydrazide (deactivating) groups are meta-directors relative to their positions. Under specific and often harsh conditions, such as treatment with strong bases or certain organometallic reagents, thiophene rings can undergo ring-opening reactions, but this is not a common transformation for this type of substituted thiophene. researchgate.net

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the thiophene ring has only one available position for substitution: the C3 position. The feasibility and outcome of an EAS reaction at this site are governed by the cumulative electronic effects of the four existing substituents (the ring sulfur, and the groups at C2, C4, and C5).

The directing effects of these substituents are as follows:

5-Butyl group : An electron-donating alkyl group that activates the ring and directs incoming electrophiles to its ortho (C4) and para (C2) positions.

2-Carbohydrazide group (-CONHNH₂) : A strongly electron-withdrawing and deactivating group that directs incoming electrophiles to the meta positions (C4).

Thiophene Sulfur : The sulfur heteroatom strongly activates the adjacent α-positions (C2 and C5).

SubstituentPositionElectronic EffectDirecting Influence on C3
-CONHNH₂C2DeactivatingDeactivating (ortho)
-BrC4DeactivatingActivating (ortho)
-C₄H₉C5ActivatingDeactivating (meta)
-S- (ring)C1ActivatingActivating (beta)

Directed Ortho-Metallation Strategies

A more effective and regioselective method for functionalizing the C3 position is Directed ortho-Metallation (DoM). This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho C-H bond. baranlab.orgharvard.edu In this compound, the carbohydrazide group at C2 serves as a potent DMG.

The mechanism involves the coordination of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen and/or nitrogen atoms of the carbohydrazide. This proximity effect dramatically increases the kinetic acidity of the adjacent C3 proton, facilitating its abstraction to form a stable C3-lithiated intermediate. This approach has been successfully applied to similar heterocyclic systems, where amide and hydrazide functionalities direct lithiation with high efficiency. mdpi.comresearchgate.net

A significant competing pathway in this system is lithium-halogen exchange, where the organolithium reagent reacts with the C4-bromo substituent to generate a C4-lithiated species. wikipedia.orgethz.ch The outcome between DoM and lithium-halogen exchange is highly dependent on reaction conditions. Typically, DoM is favored at very low temperatures (e.g., -78 °C), as the deprotonation step has a lower activation energy. In contrast, lithium-halogen exchange can become more prominent at higher temperatures. nih.gov

Once the C3-lithiated intermediate is formed, it can be trapped by a wide array of electrophiles, allowing for the precise installation of various functional groups at this position. This pathway provides a versatile route to novel 2,3,4,5-tetrasubstituted thiophene derivatives.

ElectrophileReagent ExampleFunctional Group Introduced at C3Resulting Compound Class
Proton sourceH₂O-H (Deuterium from D₂O)Isotopically labeled thiophene
Carbon dioxideCO₂ (gas)-COOHThiophene-3-carboxylic acid
Aldehydes/KetonesRCHO / RCOR'-CH(OH)R / -C(OH)RR'Secondary/Tertiary alcohol
Alkyl halidesCH₃I-CH₃3-Methylthiophene derivative
IodineI₂-I3-Iodothiophene derivative
Silyl halides(CH₃)₃SiCl-Si(CH₃)₃3-Silylthiophene derivative
AmidesDMF (Dimethylformamide)-CHOThiophene-3-carbaldehyde

Modifications of the Butyl Side Chain

Beyond the thiophene ring, the n-butyl side chain at the C5 position offers another avenue for derivatization. The reactivity of this alkyl chain is highest at the α-carbon (the carbon atom directly attached to the thiophene ring) due to its "benzylic-like" character. The thiophene ring can stabilize an adjacent radical or carbocation intermediate, making this position susceptible to substitution reactions.

The most common strategy for functionalizing such a position is free-radical halogenation. libretexts.org Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light allows for the selective bromination of the α-position of the butyl group, leaving the aromatic ring and other functional groups intact. pearson.commasterorganicchemistry.com The selectivity for this position over the other carbons in the butyl chain is due to the resonance stabilization of the resulting radical intermediate.

The product of this reaction, a 5-(1-bromo-butyl)thiophene derivative, is a versatile intermediate for further modifications. The newly introduced bromine atom can be displaced by a variety of nucleophiles through Sₙ1 or Sₙ2 substitution reactions, providing access to a wide range of derivatives with modified side chains. This two-step sequence of radical bromination followed by nucleophilic substitution is a powerful method for elaborating the alkyl side chain without altering the core heterocyclic structure. cmu.edu

NucleophileReagent ExampleFunctional Group at α-PositionResulting Compound Class
HydroxideNaOH (aq)-OHBenzylic-like alcohol
AlkoxideNaOCH₃-OCH₃Ether
CyanideNaCN-CNNitrile
AzideNaN₃-N₃Azide
AmineNH(CH₃)₂-N(CH₃)₂Tertiary amine
ThiolateNaSH-SHThiol

Advanced Applications and Role As a Scaffold in Chemical Research

Utility as a Building Block in Complex Molecule Synthesis

The structure of 4-Bromo-5-butylthiophene-2-carbohydrazide is primed for a variety of chemical transformations, rendering it a versatile building block for more complex molecular structures. The carbohydrazide (B1668358) group, in particular, is a key functional group for the synthesis of a wide range of heterocyclic compounds. For instance, carbohydrazides are known to react with dicarbonyl compounds to form pyrazole (B372694) derivatives. nih.gov They can also be condensed with aldehydes and ketones to produce Schiff bases, which are themselves important intermediates in organic synthesis. researchgate.net

A closely related analogue, 5-bromothiophene-2-carbohydrazide, has been successfully used to synthesize a series of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives. researchgate.net This synthesis involves the reaction of the carbohydrazide with various substituted benzaldehydes. researchgate.net This precedent strongly suggests that this compound could similarly be employed to generate a diverse library of new chemical entities with potential applications in medicinal chemistry and materials science. The presence of the bromo atom further expands its synthetic utility, allowing for cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce a wide array of aryl or other organic fragments at the 4-position of the thiophene (B33073) ring. arborpharmchem.com

Contributions to Organic Electronics and Materials Science

Thiophene-based molecules are cornerstones in the field of organic electronics due to their excellent charge transport properties and environmental stability. researchgate.net The extended π-system of the thiophene ring in this compound makes it a candidate for incorporation into conjugated polymers and small molecules for optoelectronic applications. While direct studies on this specific compound are not prevalent, the broader class of thiophene derivatives has been extensively investigated for use in:

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing polymers and small molecules are frequently used as the emissive layer in OLEDs. nih.gov

Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): Serving as the semiconductor channel.

The butyl group on the thiophene ring can enhance the solubility of resulting polymers or molecules in organic solvents, which is a crucial factor for solution-based processing and fabrication of electronic devices. The bromo- and carbohydrazide functionalities offer sites for further chemical modification to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance. For example, the carbohydrazide moiety could be used to anchor the molecule to surfaces or to introduce other functional groups that influence molecular packing and charge transport.

Application AreaRole of Thiophene DerivativesPotential Contribution of this compound
Organic Electronics Core components of conjugated polymers and small molecules for charge transport.The thiophene core provides a π-conjugated system. The butyl group enhances solubility for device fabrication. The bromo and carbohydrazide groups allow for further functionalization to tune electronic properties.
Optoelectronic Materials Used in the emissive layers of OLEDs and active layers of OPVs.The functional groups can be modified to alter the absorption and emission spectra of the resulting materials.

Design of Supramolecular Assemblies and Noncovalent Interactions

The carbohydrazide group is a powerful hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature makes this compound an excellent candidate for the rational design of supramolecular assemblies. These assemblies are ordered structures formed through noncovalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Investigation in Corrosion Inhibition Formulations and Mechanisms

Compounds containing heteroatoms like sulfur and nitrogen, as well as π-electrons, are often effective corrosion inhibitors for metals in acidic media. Thiophene derivatives, in particular, have been shown to adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. The carbohydrazide moiety, with its nitrogen and oxygen atoms, further enhances the potential of this compound as a corrosion inhibitor.

The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface through the lone pair electrons of the heteroatoms and the π-electrons of the aromatic ring. This adsorption can be either physical (physisorption) or chemical (chemisorption) in nature. The formation of a stable, adsorbed film on the metal surface blocks the active sites for corrosion and reduces the rate of both the anodic and cathodic reactions. Research on similar carbohydrazide derivatives has demonstrated high inhibition efficiencies.

Development of Novel Chemical Probes and Sensing Platforms

The inherent fluorescence of many thiophene derivatives, coupled with the ability of the carbohydrazide group to act as a binding site for metal ions and anions, makes this compound a promising scaffold for the development of chemical sensors. The binding of an analyte to the carbohydrazide moiety can induce a change in the electronic properties of the thiophene ring, leading to a detectable change in the fluorescence or color of the molecule.

This "turn-on" or "turn-off" sensing mechanism can be highly selective and sensitive. For instance, the interaction with a specific metal ion could enhance or quench the fluorescence of the compound. The bromo and butyl groups can be further modified to tune the selectivity and sensitivity of the sensor for a particular target analyte. The development of such chemosensors is of great interest for applications in environmental monitoring, medical diagnostics, and industrial process control.

Future Outlook and Emerging Research Frontiers for Thiophene 2 Carbohydrazide Derivatives

Development of Green Chemistry Methodologies for Synthesis

The chemical industry's shift towards sustainability has profound implications for the synthesis of thiophene-2-carbohydrazide (B147627) derivatives. The focus is increasingly on developing environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key green chemistry approaches being integrated into the synthesis of thiophene (B33073) derivatives include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and efficient. researchgate.net MCRs offer a powerful tool for creating diverse libraries of heterocyclic compounds, including thiophene derivatives, while reducing the number of synthetic steps and purification processes. researchgate.netresearchgate.net The synergy between MCRs and other green principles, such as the use of Lewis acid catalysts, further enhances their sustainability. researchgate.net

Biocatalysis: The use of enzymes or whole organisms as catalysts offers high selectivity and operates under mild conditions, often in aqueous media. Research into biocatalysis for producing optically pure thiophene derivatives is seen as a cost-effective and environmentally friendly alternative to expensive and often toxic heavy metal catalysts. researchgate.net For instance, Fe3O4 nanoparticles impregnated on eggshells have been used as an efficient biocatalyst for the eco-friendly synthesis of 2-amino thiophene derivatives. researchgate.net

Greener Solvents and Reaction Conditions: A significant effort is being made to replace traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol (B145695), or ionic liquids. chemicc.com Microwave-assisted synthesis, for example, has been shown to accelerate reactions and improve yields for thiophene derivatives, often in greener solvents like ethanol, within minutes. researchgate.net

Green Chemistry ApproachDescriptionExample Application for Thiophene Derivatives
Multicomponent Reactions (MCRs) Multiple reactants combine in a one-pot synthesis, improving atom economy and reducing waste. researchgate.netSynthesis of 2-amino thiophene derivatives from aromatic aldehydes, malononitrile, ethyl acetoacetate, and sulfur. researchgate.net
Biocatalysis Use of enzymes or natural catalysts for highly selective transformations under mild conditions. researchgate.netAn eggshell/Fe3O4 biocatalyst was used for the synthesis of 2-amino thiophenes. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to dramatically reduce reaction times and increase energy efficiency.Optimal yields for thiophene derivatives were achieved in ethanol under microwave conditions in just 10 minutes. researchgate.net
Alternative Solvents Replacement of hazardous organic solvents with environmentally benign options like water or ethanol. chemicc.comThe synthesis of isatin–thiazole fluorophores using biodegradable citric acid in ethanol. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for rapid discovery and optimization of new molecules has propelled the integration of automation and high-throughput experimentation (HTE) in chemical synthesis. uni-muenchen.de These technologies enable researchers to perform a massive number of experiments in parallel, systematically screening variables like catalysts, solvents, and reaction conditions to quickly identify optimal synthetic pathways.

For thiophene-2-carbohydrazide derivatives, this approach offers several advantages:

Accelerated Discovery: Automated synthesis platforms can rapidly generate libraries of diverse thiophene derivatives for screening in various applications, from drug discovery to materials science. science.govnih.gov

Efficient Optimization: HTE allows for the rapid screening of reaction conditions, which is crucial for developing efficient and scalable syntheses. uni-muenchen.deresearchgate.net This has been successfully applied to optimize cross-coupling reactions to produce complex thiophene-containing molecules. nih.gov

Data-Rich Experimentation: HTE campaigns generate large, high-quality datasets that are essential for training machine learning models and developing predictive tools for chemical reactions. uni-muenchen.deresearchgate.netucm.es

A notable example is the development of a semi-automated platform that facilitated the creation of machine learning models for late-stage functionalization, leading to the synthesis of 30 novel, functionally modified molecules with high efficiency. uni-muenchen.de Similarly, automated synthesis has been explicitly used to generate libraries of acylhydrazones, including N'-[(5-Bromo-2-thiophenyl)methylene]thiophene-2-carbohydrazide. nih.gov

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, stability, and reactivity. For thiophene-2-carbohydrazide derivatives, advanced computational modeling is poised to accelerate discovery in several key areas.

Reaction Prediction and Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods are used to model reaction pathways, predict the stability of intermediates, and calculate activation energies. acs.orgimist.ma This allows chemists to understand complex reaction mechanisms and predict the outcomes of new transformations before performing them in the lab, saving time and resources. acs.org

Material and Drug Design: Computational models can predict the electronic and photophysical properties of novel thiophene derivatives, guiding the design of new materials for applications like organic photovoltaics or sensors. ucm.es In drug discovery, molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction studies help to identify promising candidates and prioritize synthetic efforts. researchgate.net For instance, computational modeling has been used to explore the binding of thiophene-hydrazone derivatives to enzyme active sites. researchgate.net

Integration with Machine Learning: The large datasets generated by HTE can be used to train machine learning and deep learning models. uni-muenchen.deresearchgate.net These AI-driven models can then predict reaction yields and regioselectivity with remarkable accuracy, even for novel substrates, further streamlining the synthetic process. uni-muenchen.deresearchgate.net

Computational TechniqueApplication in Thiophene ChemistryResearch Finding
Density Functional Theory (DFT) Calculating bond dissociation energies and modeling thermal degradation pathways. imist.maUsed to construct reaction mechanisms for the thermal degradation of complex molecules. imist.ma
Molecular Docking Predicting the binding affinity and orientation of derivatives within biological targets (e.g., enzymes). researchgate.netHighlighted that metal complexes of thiophene-hydrazones have greater potency than the ligands alone. researchgate.net
Machine Learning / Deep Learning Predicting reaction yields and regioselectivity for late-stage functionalization reactions. researchgate.netA model predicted borylation reaction yields with a mean absolute error of 4–5% and classified reactivity with high accuracy. researchgate.net
Isoconversional Kinetic Analysis Determining the activation energy of decomposition processes from thermogravimetric data. imist.maThe activation energy for the decomposition of levofloxacin (B1675101) was determined using KAS and Friedman models. imist.ma

Exploration of Novel Reactivity Patterns and Synthetic Transformations

While established methods for synthesizing thiophenes are robust, the future lies in discovering novel reactivity patterns that provide access to previously unattainable chemical space. This involves developing new catalytic systems and exploring unconventional reaction pathways to build molecular complexity efficiently.

Emerging areas of research include:

Late-Stage Functionalization (LSF): This powerful strategy involves introducing functional groups into complex molecules, such as drug candidates, at a late stage of the synthesis. researchgate.net For thiophene derivatives, this allows for the rapid diversification of lead compounds to fine-tune their properties. Nickel/photoredox dual catalysis, for example, has been used to arylate complex saccharide derivatives with thiophene moieties. nih.gov

Novel Cyclization Strategies: Researchers are developing new methods to construct the thiophene ring itself or to fuse it with other heterocyclic systems. This includes innovative multicomponent reactions and transition-metal-catalyzed cyclizations that offer high efficiency and control over the final structure. researchgate.netresearchgate.net

Photoredox Catalysis: This technique uses light to drive chemical reactions, often enabling unique transformations that are difficult to achieve with traditional thermal methods. It has shown great promise for the cross-coupling and functionalization of heterocyclic compounds, including thiophenes. nih.gov

Synergistic Research Across Interdisciplinary Chemical Sciences

The true potential of thiophene-2-carbohydrazide derivatives will be realized through synergistic collaborations that bridge traditional divides between different areas of chemistry and science. The inherent versatility of the thiophene scaffold makes it an ideal platform for interdisciplinary innovation.

Medicinal Chemistry and Chemical Biology: The development of novel thiophene-based antimicrobial, anticancer, or antiviral agents requires close collaboration between synthetic chemists and biologists to design, synthesize, and evaluate new drug candidates. researchgate.netmdpi.com

Materials Science and Engineering: The design of new functional materials, such as organic semiconductors for photovoltaics, sensors for detecting analytes like CO2, or components for bionic systems, relies on the combined expertise of synthetic chemists, materials scientists, and physicists. ucm.esmdpi.comresearchgate.net Thiophene-2-carbohydrazide itself has been studied as a passivating agent in perovskite films for visual bionic applications. mdpi.com

Supramolecular Chemistry: The ability of thiophene-2-carbohydrazide derivatives to act as ligands for metal ions opens up possibilities in designing complex supramolecular architectures, such as metal-organic frameworks (MOFs) or grids with unique catalytic or sensing properties. chemicc.comresearchgate.net

This interdisciplinary approach ensures that the fundamental discoveries in synthetic methodology are rapidly translated into practical applications that address pressing societal challenges. researchgate.networldbank.org

Q & A

Q. What are the common synthetic routes for 4-Bromo-5-butylthiophene-2-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of precursor thiophene derivatives followed by hydrazide formation. For example, bromination using NBS\text{NBS} (N-bromosuccinimide) in acetic acid under controlled temperature (0–5°C) can introduce the bromine substituent. Subsequent reaction with hydrazine hydrate in ethanol yields the carbohydrazide. Optimization includes monitoring reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 substrate-to-hydrazine) to minimize by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H^1\text{H}/13C^{13}\text{C} NMR : To confirm the position of the bromine, butyl chain, and carbohydrazide moiety.
  • IR Spectroscopy : Identification of N–H (3100–3300 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) stretches.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity (>95%) .

Q. How can researchers ensure high purity during synthesis?

Purification methods include:

  • Column Chromatography : Using silica gel and ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol or methanol as solvents.
  • HPLC : For final purity assessment (>99% by reverse-phase C18 columns) .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Degradation above 150°C.
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • HPLC Monitoring : Detect decomposition products (e.g., hydrolysis of the hydrazide group) over 6–12 months .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when modifying substituents (e.g., alkyl chain length)?

Systematic analysis includes:

  • Design of Experiments (DoE) : Varying temperature, solvent polarity, and catalyst load.
  • By-Product Identification : LC-MS to trace side reactions (e.g., over-bromination).
  • Computational Modeling : DFT calculations to predict steric/electronic effects of substituents on reaction pathways .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with enzymes (e.g., kinases).
  • QSAR Models : Correlate alkyl chain length with logP and IC50_{50} values.
  • DFT Studies : HOMO-LUMO gaps to assess electrophilic/nucleophilic sites for derivatization .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Challenges include:

  • Crystal Twinning : Mitigated using SHELXL’s TWIN/BASF commands .
  • Disorder in the Butyl Chain : Refinement with restrained torsion angles.
  • Data Collection : High-resolution (<1.0 Å) synchrotron data for accurate charge density mapping .

Q. How does the butyl group influence biological activity compared to shorter/longer alkyl chains?

  • SAR Studies : Compare IC50_{50} values against analogs (e.g., methyl, hexyl).
  • Lipophilicity : logP measurements (e.g., 3.2 for butyl vs. 2.8 for methyl) impact membrane permeability.
  • Enzyme Kinetics : Time-dependent inhibition assays to assess chain-length effects on binding kinetics .

Q. What mechanistic insights exist for nucleophilic substitution at the bromine site?

  • Kinetic Studies : Pseudo-first-order rate constants in DMSO/water mixtures.
  • Intermediate Trapping : ESI-MS detection of thiophene-2-carboxylate intermediates.
  • Leaving Group Ability : Comparison with chloro/fluoro analogs using Hammett plots .

Q. How can derivatives be rationally designed for targeting specific enzymes (e.g., kinases)?

Strategies include:

  • Fragment-Based Drug Design : Linking thiophene cores to known kinase-binding fragments.
  • Bioisosteric Replacement : Swapping Br with CF3_3 or CN groups to modulate potency.
  • Cryo-EM/Co-Crystallization : Structural insights for optimizing binding poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.